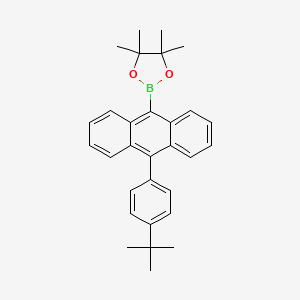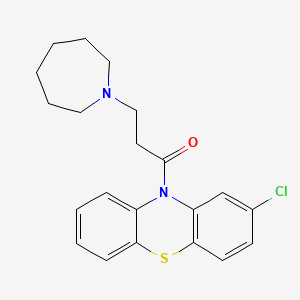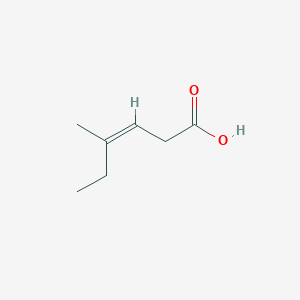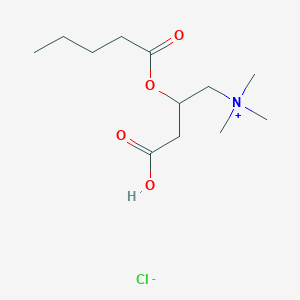![molecular formula C18H25N5O3 B13367410 N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a methoxyphenoxy group, a tetraazole ring, and a cyclohexanecarboxamide moiety, making it a subject of interest for researchers exploring novel chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate alkylating agent to form 2-(4-methoxyphenoxy)ethyl bromide.
Cyclohexanecarboxamide Formation: The next step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride, which is then reacted with an amine to form the cyclohexanecarboxamide.
Tetraazole Ring Formation: The tetraazole ring is introduced by reacting an appropriate azide with the intermediate formed in the previous step.
Final Coupling: The final step involves coupling the methoxyphenoxy intermediate with the tetraazole-containing cyclohexanecarboxamide under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to ensure high-quality product.
化学反応の分析
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Pharmacology: Studies focus on its potential effects on various biological pathways and its efficacy in treating certain conditions.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biology: Research includes its potential use as a biochemical probe to study cellular processes.
作用機序
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-[2-(4-hydroxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide
- N-[2-(4-chlorophenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide
- N-[2-(4-nitrophenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenoxy group with the tetraazole ring and cyclohexanecarboxamide moiety provides a distinct structural framework that can result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C18H25N5O3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenoxy)ethyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H25N5O3/c1-25-16-6-8-17(9-7-16)26-11-10-19-18(24)15-4-2-14(3-5-15)12-23-13-20-21-22-23/h6-9,13-15H,2-5,10-12H2,1H3,(H,19,24) |
InChIキー |
NFXHDGUSRUCMFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2CCC(CC2)CN3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13367333.png)
![[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367345.png)

![1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)


![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)


![3-[(Benzylsulfanyl)methyl]-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367394.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
